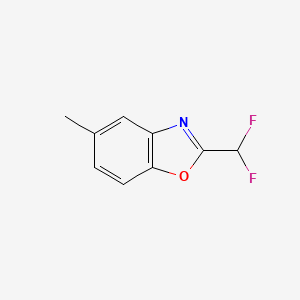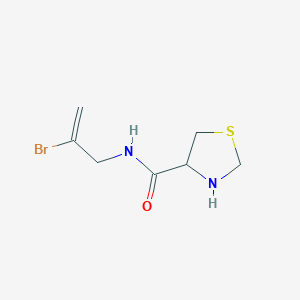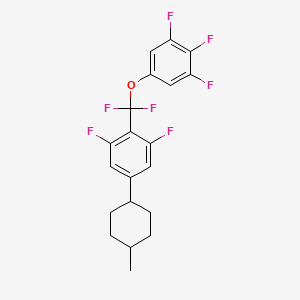![molecular formula C25H35ClF3N3O3 B15201437 2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)
2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is a complex organic compound featuring a trifluoromethyl group, a bipiperidinyl moiety, and a dimethylbenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In industry, ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide can be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity and specificity, while the bipiperidinyl moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one
- 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-methylbutanoic acid
Uniqueness
®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is unique due to its combination of a trifluoromethyl group, a bipiperidinyl structure, and a dimethylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C25H35ClF3N3O3 |
|---|---|
Peso molecular |
518.0 g/mol |
Nombre IUPAC |
2-chloro-4-[4-[1-[(2R)-2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl]piperidin-4-yl]piperidin-1-yl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C25H35ClF3N3O3/c1-16(2)24(35,25(27,28)29)23(34)32-13-9-18(10-14-32)17-7-11-31(12-8-17)19-5-6-20(21(26)15-19)22(33)30(3)4/h5-6,15-18,35H,7-14H2,1-4H3/t24-/m1/s1 |
Clave InChI |
POYRTHYMXFSQBJ-XMMPIXPASA-N |
SMILES isomérico |
CC(C)[C@@](C(=O)N1CCC(CC1)C2CCN(CC2)C3=CC(=C(C=C3)C(=O)N(C)C)Cl)(C(F)(F)F)O |
SMILES canónico |
CC(C)C(C(=O)N1CCC(CC1)C2CCN(CC2)C3=CC(=C(C=C3)C(=O)N(C)C)Cl)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15201430.png)


